molecular formula C7H6INO2 B1391867 6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1246088-42-5

6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No. B1391867
M. Wt: 263.03 g/mol
InChI Key: KVTOLQOVTRGNSI-UHFFFAOYSA-N
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Description

6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a chemical compound with the empirical formula C7H6INO2 . It is a halogenated heterocycle .


Molecular Structure Analysis

The molecular structure of 6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine can be represented by the SMILES string Ic1ccc2OCCOc2n1 . The InChI representation is 1S/C7H6INO2/c8-6-2-1-5-7 (9-6)11-4-3-10-5/h1-2H,3-4H2 .

Scientific Research Applications

Novel Analogues and Potential Therapeutic Agents Researchers have synthesized novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine, which are modified in the non-aromatic ring. These compounds are seen as attractive intermediates for preparing new potential therapeutic agents, thanks to the presence of a versatile hydroxymethyl group in their structure (Bartolomea et al., 2003).

Synthesis Methods and Product Distribution The synthesis methods for various 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines have been explored. These methods involve Smiles rearrangement and demonstrate how reaction conditions can affect product distribution (Soukri et al., 2000).

Selective Substitution and Drug Discovery Selective introduction of substituents on the pyridine ring of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine was achieved using electrophilic aromatic substitution and addition-elimination reactions. This selective functionalization makes these compounds useful as potential scaffolds for drug discovery and combinatorial chemistry (Alcázar et al., 2003).

Enantioselective Synthesis and Purity Control An enantioselective synthesis procedure for 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives has been developed. The enantiomeric purity of these isomers is determined by capillary electrophoresis, which is crucial for their potential application in chiral drug development (Lazar et al., 2005).

Vibrational Circular Dichroism for Stereochemistry Determination The stereochemistry of 3-hydroxymethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has been determined using vibrational circular dichroism (VCD). This technique compares experimental spectra with theoretically calculated spectra for both enantiomers, emphasizing the role of VCD in confirming the stereochemistry of complex organic molecules (Kuppens et al., 2003).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .

properties

IUPAC Name

6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-6-2-1-5-7(9-6)11-4-3-10-5/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTOLQOVTRGNSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678380
Record name 6-Iodo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

CAS RN

1246088-42-5
Record name 2,3-Dihydro-6-iodo-1,4-dioxino[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246088-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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